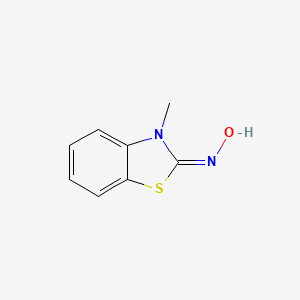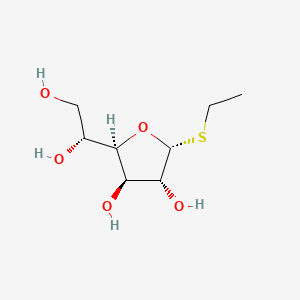
Palmitic-9,10-t2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitic-9,10-t2-acid, also known as hexadecanoic-9,10-t2 acid, is a derivative of palmitic acid. Palmitic acid is a common saturated fatty acid found in animals, plants, and microorganisms. It is a 16-carbon long-chain fatty acid with the molecular formula C16H32O2. This compound is a modified version of this fatty acid, where tritium atoms replace the hydrogen atoms at the 9th and 10th positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of palmitic-9,10-t2-acid involves the tritiation of palmitic acid. This process typically includes the following steps:
Hydrogenation: Palmitic acid is first hydrogenated to ensure the complete saturation of the carbon chain.
Tritiation: The hydrogen atoms at the 9th and 10th positions are replaced with tritium atoms using a tritiation reagent such as tritium gas (T2) in the presence of a catalyst like palladium on carbon (Pd/C).
Purification: The resulting compound is purified using techniques such as chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of palmitic acid are hydrogenated in industrial reactors.
Tritiation: The tritiation process is carried out in specialized facilities equipped to handle radioactive materials.
Purification and Quality Control: The compound is purified and subjected to rigorous quality control measures to ensure the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Palmitic-9,10-t2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid group to an alcohol group.
Substitution: The tritium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Palmitic-9,10-t2-acid has several scientific research applications:
Chemistry: Used as a tracer in studies involving fatty acid metabolism and lipid biochemistry.
Biology: Helps in understanding the role of fatty acids in cellular processes and signaling pathways.
Medicine: Investigated for its potential effects on metabolic disorders and diseases related to lipid metabolism.
Industry: Used in the development of specialized materials and products, including phase change materials for thermal energy storage
Mechanism of Action
Palmitic-9,10-t2-acid exerts its effects through various molecular targets and pathways:
Cell Membrane Integration: Incorporates into cell membranes, affecting their fluidity and function.
Signaling Pathways: Modulates signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.
Metabolic Regulation: Influences metabolic processes by interacting with enzymes involved in fatty acid metabolism
Comparison with Similar Compounds
Similar Compounds
Palmitic Acid: The parent compound, a common saturated fatty acid.
Stearic Acid: Another saturated fatty acid with an 18-carbon chain.
Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th position.
Uniqueness
Palmitic-9,10-t2-acid is unique due to its isotopic labeling with tritium, making it valuable for tracing and studying metabolic pathways. Its modified structure allows for specific interactions and reactions that are not possible with the parent compound or other similar fatty acids .
Properties
CAS No. |
3343-33-7 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
260.44 g/mol |
IUPAC Name |
9,10-ditritiohexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i7T,8T |
InChI Key |
IPCSVZSSVZVIGE-PTGCLLIWSA-N |
Isomeric SMILES |
[3H]C(CCCCCC)C([3H])CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)


![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)






